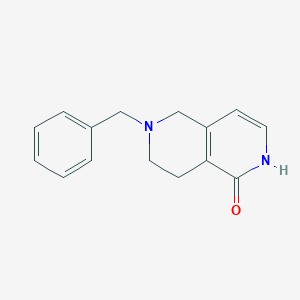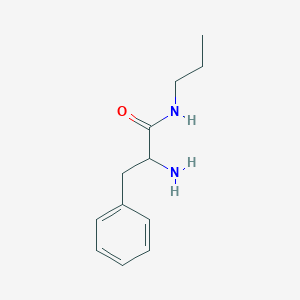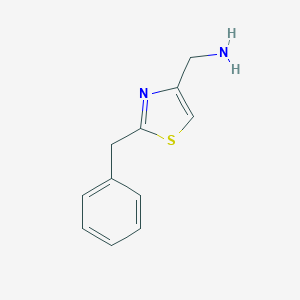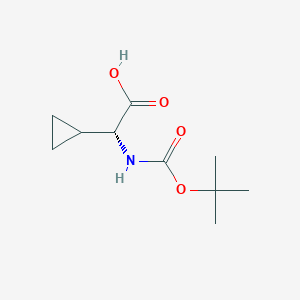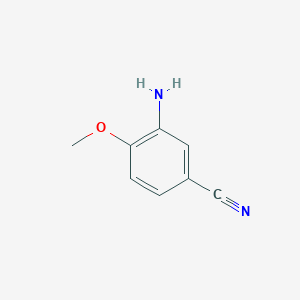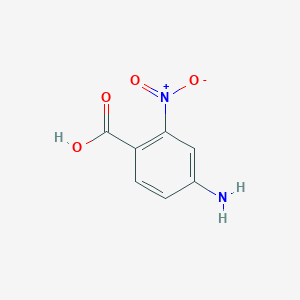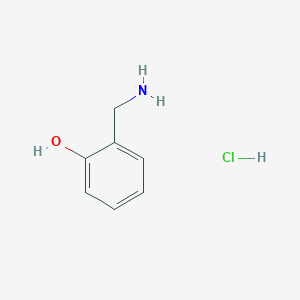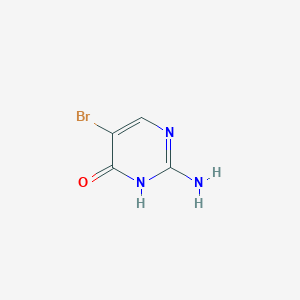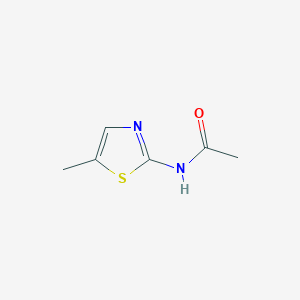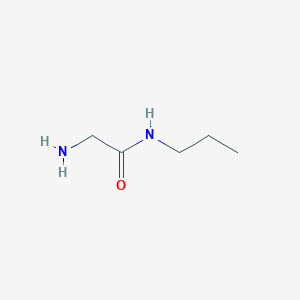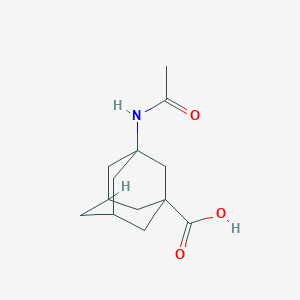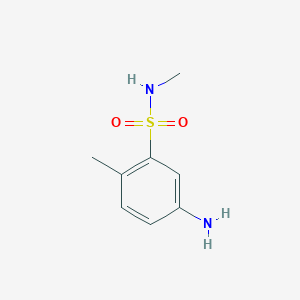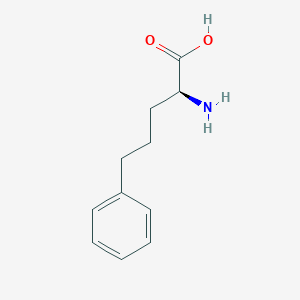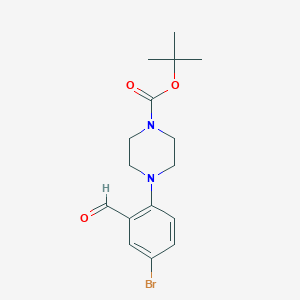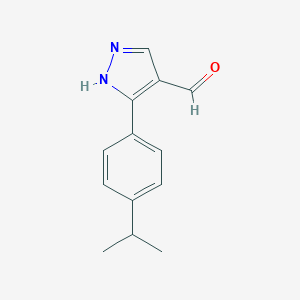
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (IPPC) is an aldehyde compound that has been studied for its potential applications in various scientific research areas. It is a colorless, odorless solid with a melting point of 99-101 °C and a boiling point of 259-260 °C. IPPC has been studied for its potential use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of other compounds. Additionally, IPPC has been investigated for its ability to act as a bioactive compound, with potential applications in pharmacology, toxicology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Applications
A study by Viveka et al. (2015) demonstrates the synthesis of new compounds starting from a similar chemical structure, 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were synthesized using the Knoevenagel condensation reaction, aiming to create structures with anticonvulsant and analgesic activities. The synthesized molecules showed potent anticonvulsant activity and significant analgesic activity without displaying toxicity (Viveka et al., 2015).
Environmentally Benign Synthesis
Hangarge and Shingare (2003) conducted a study focusing on the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-(4H-)-one in an ionic liquid, resulting in high yields at room temperature. This study highlights an environmentally friendly approach to synthesizing compounds related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde (Hangarge & Shingare, 2003).
Antimicrobial Activity
A 2020 study by Hamed et al. focused on synthesizing heteroaryl pyrazole derivatives and reacting them with chitosan to form Schiff bases. These bases showed antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these compounds in biological applications (Hamed et al., 2020).
Crystallographic and Spectroscopic Investigations
Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, similar to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, and characterized them using spectroscopic methods and X-ray crystallography. These compounds showed promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Antioxidant and Anti-inflammatory Activity
Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the potential of compounds structurally related to 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Propriétés
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)13-12(8-16)7-14-15-13/h3-9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZHZKLNLXQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



